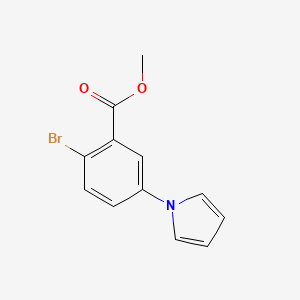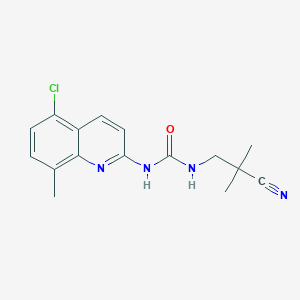
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor that has been extensively studied in the field of cancer research. It was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea also inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of receptor tyrosine kinases. It also inhibits angiogenesis, which can lead to the starvation of cancer cells due to a lack of blood supply. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have minimal effects on normal cells and tissues.
实验室实验的优点和局限性
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies. However, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has some limitations for use in lab experiments. It is a multi-targeted inhibitor, which can make it difficult to determine the specific effects of the drug on individual signaling pathways. Additionally, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea. One area of research is the development of new analogs of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea that may have improved efficacy and selectivity. Another area of research is the investigation of the role of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in the treatment of other diseases, such as Alzheimer's disease, is an area of active research.
合成方法
The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea involves a multi-step process that includes the formation of a quinoline ring and the introduction of a sulfonamide group. The final step involves the addition of a urea group to the quinoline ring. The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been described in detail in several scientific publications.
科学研究应用
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
属性
IUPAC Name |
1-(2-methylsulfonylethyl)-3-quinolin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(18,19)9-8-14-13(17)16-12-7-6-10-4-2-3-5-11(10)15-12/h2-7H,8-9H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDVIVWPWXDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

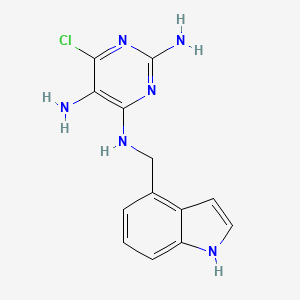
![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
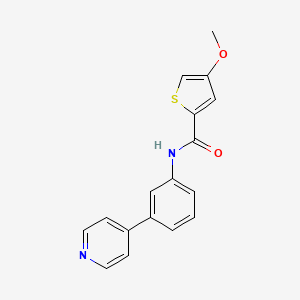
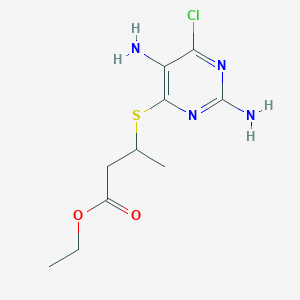
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)
